molecular formula C6H10N2 B1357116 3-Isopropyl-1H-pyrazole CAS No. 49633-25-2

3-Isopropyl-1H-pyrazole

Cat. No.: B1357116
CAS No.: 49633-25-2
M. Wt: 110.16 g/mol
InChI Key: ZICRALLMHKILDG-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The isopropyl group attached to the third carbon atom of the pyrazole ring distinguishes this compound from other pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazine. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . By modifying the substituents on the diketone, this compound can be obtained.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the isopropyl group or hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various halogenated pyrazoles.

Scientific Research Applications

3-Isopropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Isopropyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of an isopropyl group.

    3-Isopropyl-5-methylpyrazole: Contains both isopropyl and methyl groups on the pyrazole ring.

    3-Isopropyl-1H-pyrazole-4-carboxylic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICRALLMHKILDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482459
Record name 3-Isopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49633-25-2
Record name 3-Isopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PROPAN-2-YL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of 3-Isopropyl-1H-pyrazole as a ligand impact the magnetic properties of dysprosium(III) single-molecule magnets (SMMs)?

A1: The research indicates that incorporating this compound as a ligand in dysprosium(III) SMMs can significantly influence their magnetic behavior. Specifically, [] complexes utilizing this compound as a ligand, like [Dy(Iprpz)Cl(THF)5][BPh4] (where Iprpz represents this compound and THF stands for tetrahydrofuran), tend to exhibit lower energy barriers for magnetization reversal (Ueff) compared to the prototype pentagonal-bipyramidal (PB) SMMs. This effect is attributed to the bidentate-chelating nature of the pyrazolate ligand, which, while contributing to slow magnetic relaxation, also reduces the magnetic axiality above the ground mJ = ±15/2 states. [] This reduction in axiality leads to the mixing of other states at higher energy levels, ultimately affecting the SMM's magnetic properties.

Q2: Are there any observed structure-activity relationships regarding the substituents on pyrazolate ligands and their effect on the magnetic properties of the resulting dysprosium(III) complexes?

A2: Yes, the research highlights a clear structure-activity relationship between the substituents on pyrazolate ligands and the magnetic properties of the resulting dysprosium(III) complexes. [] Notably, the presence of electron-withdrawing groups, such as the -CF3 group, on the pyrazolate ligand has been found to significantly decrease the Ueff value. [] This observation suggests that electron-withdrawing substituents can influence the electronic structure of the dysprosium(III) ion and subsequently impact the magnetic anisotropy, ultimately affecting the SMM's performance.

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